molecular formula C7H16ClNO B3053601 3-Aminoheptan-2-one hydrochloride CAS No. 5467-73-2

3-Aminoheptan-2-one hydrochloride

Cat. No.: B3053601
CAS No.: 5467-73-2
M. Wt: 165.66 g/mol
InChI Key: HYDREVXISWHJAH-UHFFFAOYSA-N
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Description

3-Aminoheptan-2-one hydrochloride is an organic compound featuring a seven-carbon heptane backbone with an amino group (-NH₂) at position 3 and a ketone group (-C=O) at position 2, forming a hydrochloride salt. Its molecular formula is inferred as C₇H₁₄ClNO, with a calculated molecular weight of 165.66 g/mol. Its structural features—a ketone and amino group—make it a candidate for studying reactivity, solubility, and stability in comparison to analogs .

Properties

CAS No.

5467-73-2

Molecular Formula

C7H16ClNO

Molecular Weight

165.66 g/mol

IUPAC Name

3-aminoheptan-2-one;hydrochloride

InChI

InChI=1S/C7H15NO.ClH/c1-3-4-5-7(8)6(2)9;/h7H,3-5,8H2,1-2H3;1H

InChI Key

HYDREVXISWHJAH-UHFFFAOYSA-N

SMILES

CCCCC(C(=O)C)N.Cl

Canonical SMILES

CCCCC(C(=O)C)N.Cl

sequence

X

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Aminoheptan-2-one hydrochloride can be synthesized through several methods. One common approach involves the reaction of 2-aminoheptane with a ketone under acidic conditions to form the desired product. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization or other separation techniques to obtain the hydrochloride salt in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Aminoheptan-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Aminoheptan-2-one hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-aminoheptan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ketone group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Variations

(S)-2-Aminoheptan-3-one Hydrochloride ()
  • Molecular Formula: C₇H₁₆ClNO
  • Molecular Weight : 165.66 g/mol
  • Key Differences: The amino and ketone groups are reversed (amino at C2, ketone at C3).
  • Synthesis and Purity : Available in high-purity grades (99%–99.999%) and customizable syntheses, suggesting industrial relevance .
3-Aminoheptan-2-ol Hydrochloride ()
  • Molecular Formula: C₇H₁₈ClNO
  • Molecular Weight : 167.68 g/mol
  • Key Differences : The ketone is replaced by a hydroxyl group (-OH), increasing hydrogen bonding capacity. This substitution raises the boiling point and aqueous solubility compared to the ketone-containing target compound. Storage conditions (e.g., -20°C) may indicate sensitivity to degradation .

Functional Group Analogs

Methyl 7-Aminoheptanoate Hydrochloride ()
  • Similarity Score : 0.77
  • Key Differences: An ester (-COOCH₃) replaces the ketone, reducing electrophilicity at the carbonyl carbon. This structural change impacts reactivity in nucleophilic acyl substitution reactions and solubility in non-polar solvents .
3-Aminodihydrofuran-2(3H)-one Hydrochloride ()
  • Similarity Score : 0.85
  • Key Differences : A cyclic lactam structure with a fused furan ring introduces rigidity and conjugated π-systems, enhancing UV absorption properties. This makes it more suitable for spectrophotometric analysis compared to linear analogs like the target compound .

Pharmacologically Relevant Hydrochloride Salts

  • Memantine Hydrochloride (): A adamantane-derived NMDA receptor antagonist. Unlike the target compound, its bulky structure and tertiary amino group enhance blood-brain barrier penetration .
  • Tapentadol Hydrochloride (): Combines opioid agonism and norepinephrine reuptake inhibition. Its complex heterocyclic structure contrasts with the simplicity of the target’s linear chain .

Data Tables: Structural and Physical Properties

Table 1. Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Notable Properties
3-Aminoheptan-2-one hydrochloride C₇H₁₄ClNO 165.66 (calculated) Amino, Ketone, HCl salt High reactivity at ketone and amino sites
(S)-2-Aminoheptan-3-one HCl C₇H₁₆ClNO 165.66 Amino, Ketone, HCl salt Customizable purity grades (99%–99.999%)
3-Aminoheptan-2-ol HCl C₇H₁₈ClNO 167.68 Amino, Alcohol, HCl salt Enhanced hydrogen bonding; storage at -20°C
Methyl 7-aminoheptanoate HCl C₈H₁₈ClNO₂ 195.69 Amino, Ester, HCl salt Lower electrophilicity; ester hydrolysis susceptibility

Table 2. Similarity Scores from

Compound Similarity Score Key Structural Difference
3-Aminodihydrofuran-2(3H)-one HCl 0.85 Cyclic lactam vs. linear chain
Methyl 7-aminoheptanoate HCl 0.77 Ester vs. ketone
Dimethyl 3-aminopentanedioate HCl 0.76 Diester and branched chain

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